molecular formula C18H16N2O4 B2599395 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione CAS No. 341967-16-6

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione

Cat. No.: B2599395
CAS No.: 341967-16-6
M. Wt: 324.336
InChI Key: JCFHAFVNBTYUIY-UHFFFAOYSA-N
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Description

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione (CAS 341967-16-6) is an imidazolidine-trione derivative of interest in various chemical and pharmaceutical research applications. With a molecular formula of C18H16N2O4 and a molecular weight of 324.33 g/mol, this compound features a unique structure that serves as a valuable scaffold in medicinal chemistry and drug discovery efforts . The compound is characterized by a purity of 90% and is supplied For Research Use Only . Researchers utilize this compound as a key building block in the synthesis of more complex molecules. Its structure, incorporating both benzyl and phenoxyethyl functional groups, makes it a versatile intermediate for exploring structure-activity relationships. The compound is associated with the MDL number MFCD01314558 . Please note that this product is strictly for research purposes and is not intended for diagnostic or personal use. Handle with care according to safety guidelines. This material may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1-benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c21-16-17(22)20(13-14-7-3-1-4-8-14)18(23)19(16)11-12-24-15-9-5-2-6-10-15/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFHAFVNBTYUIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione typically involves the reaction of benzylamine with 2-phenoxyethyl isocyanate, followed by cyclization to form the imidazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The imidazolidine-2,4,5-trione core is common across analogs, but biological activity and physicochemical properties are modulated by substituents at the 1- and 3-positions:

Compound Name 1-Substituent 3-Substituent Key Structural Features
1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione Benzyl 2-Phenoxyethyl Electron-rich aromatic groups; moderate lipophilicity
3k Benzyl (R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl Fluorobenzothiazole enhances polarity
3d 4-Isopropylphenyl (R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl Branched alkyl improves BChE inhibition
3g 2,6-Diisopropylphenyl (R)-1-(6-Fluoro-1,3-benzothiazol-2-yl)ethyl Bulky substituents enhance AChE activity

Key Observations :

  • Electron-Withdrawing Groups : Fluorine in the benzothiazole ring (e.g., 3k, 3d) increases polarity and enzyme-binding affinity via halogen bonds .
  • Branched Alkyl Groups : Isopropyl or diisopropyl substituents (e.g., 3d, 3g) improve lipophilicity (log Kow ≈ 3.5–4.0) and enhance penetration across biological membranes .
  • Aromatic Substitutents : Benzyl or para-substituted phenyl groups (e.g., 4-chlorophenyl in 3e) optimize π-π stacking interactions with AChE’s catalytic site .

Inhibitory Potency (IC50 Values) :

Compound AChE Inhibition (IC50, μmol/L) BChE Inhibition (IC50, μmol/L) Reference
3d 13.8 1.66 (5× more potent than galanthamine)
3g 2.9 4.5
3e 13.8 (highest AChE inhibition) 18.4
Rivastigmine (standard) 47.1 10.2

Structure-Activity Relationships (SAR) :

  • Para-Substitution : Compounds with para-substituted aryl groups (e.g., 3d, 3e) exhibit superior BChE inhibition due to optimal steric alignment with the enzyme’s peripheral anionic site .
  • Chiral Center : The (R)-configuration at the 3-position ethyl group (common in all analogs) is critical for maintaining inhibitory activity, as enantiomeric forms show reduced potency .

Biological Activity

1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and mechanisms of action based on recent research findings.

Synthesis

The synthesis of this compound involves the reaction of appropriate benzyl and phenoxyethyl derivatives with imidazolidine precursors. The compound has been characterized using various spectroscopic techniques to confirm its structure.

Inhibition of Pyruvate Carboxylase

Recent studies have demonstrated that substituted imidazolidinetriones, including this compound, are potent inhibitors of pyruvate carboxylase (PC). The compound exhibits mixed-type inhibition with respect to pyruvate and noncompetitive inhibition regarding ATP. The IC50 values for these inhibitors range between 3 and 12 μM, indicating significant potency against PC .

Selectivity and Mechanism

The selectivity of this compound for pyruvate carboxylase is noteworthy as it does not inhibit other metalloenzymes such as human carbonic anhydrase II or matrix metalloprotease-12. This specificity suggests potential applications in metabolic disorders where PC activity is dysregulated .

Study 1: In Vitro Activity

In vitro assays have shown that the compound effectively reduces the activity of pyruvate carboxylase in cellular models. The study utilized various concentrations to determine the dose-response relationship, confirming the compound's efficacy at lower concentrations .

Study 2: Pharmacokinetics and Membrane Permeability

A pharmacokinetic study assessed the passive permeability of this compound across artificial membranes. Results indicated high permeability, suggesting favorable absorption characteristics for potential therapeutic use .

Data Summary

Compound IC50 (μM) Target Inhibition Type
This compound3 - 12Pyruvate CarboxylaseMixed-type
Other IZT Series CompoundsVariesVarious MetalloenzymesNoncompetitive

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-Benzyl-3-(2-phenoxyethyl)imidazolidine-2,4,5-trione, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of benzylamine derivatives with phenoxyethyl-substituted carbonyl intermediates under acidic catalysis. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:carbonyl) and reaction time (12–24 hours at 80–100°C). Solvent choice (e.g., DMF or THF) significantly impacts yield due to polarity effects on intermediate stability . Factorial design experiments (e.g., varying temperature, solvent, and catalyst concentration) are recommended for systematic yield optimization .

Q. How can structural characterization of this compound be performed to resolve ambiguities in imidazolidine ring substitution patterns?

  • Methodological Answer : Use a combination of 1H^1H-NMR (to identify benzyl and phenoxyethyl protons), 13C^{13}C-NMR (to confirm carbonyl and quaternary carbons), and X-ray crystallography for absolute configuration determination. For example, in related imidazolidine-triones, 13C^{13}C-NMR peaks at 170–180 ppm confirm carbonyl groups, while aromatic protons appear as multiplet signals at 6.8–7.5 ppm . Crystallographic data (e.g., CCDC deposition codes) are critical for resolving stereochemical ambiguities .

Q. What spectroscopic techniques are most effective for monitoring degradation products under varying pH conditions?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with HPLC-UV is optimal. For example, acidic conditions (pH < 3) may hydrolyze the imidazolidine ring, producing benzylamine and phenoxyacetic acid derivatives. HRMS can detect fragment ions (e.g., m/z 234.21 for the parent compound vs. m/z 121.08 for benzylamine fragments) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions on the imidazolidine ring. The C2 and C4 carbonyl groups are electrophilic hotspots, making them susceptible to nucleophilic attack. Solvent effects (e.g., polarizable continuum models) should be included to simulate reaction environments .

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous imidazolidine-triones?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., IC50_{50} measurements against control compounds). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or agar diffusion vs. broth microdilution methods. Meta-analysis of published datasets (e.g., Table 1 in ) can identify outlier results and establish consensus trends.

Q. How can reaction kinetics be mechanistically studied for imidazolidine-trione formation under catalytic conditions?

  • Methodological Answer : Use stopped-flow IR spectroscopy to monitor carbonyl group consumption in real time. Kinetic isotope effects (KIEs) and Arrhenius plots (e.g., activation energy Ea4560kJ/molE_a \approx 45–60 \, \text{kJ/mol}) differentiate rate-limiting steps (e.g., nucleophilic addition vs. cyclization) .

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